molecular formula C11H13BrN2O2 B12270841 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

Cat. No.: B12270841
M. Wt: 285.14 g/mol
InChI Key: LJIUDNXFWIPULZ-UHFFFAOYSA-N
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Description

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is a heterocyclic compound that features a bromine atom at the 5-position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method is as follows:

    Bromination: The starting material, pyridine-3-carboxamide, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Introduction of Oxan-4-yl Group: The brominated intermediate is then reacted with oxan-4-ylamine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium hydride (NaH) and the desired nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide: This compound is similar in structure but has the bromine atom at the 2-position instead of the 3-position.

    5-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-2-carboxamide: Another similar compound with a tetrahydro-2H-pyran-4-yl group instead of an oxan-4-yl group.

Uniqueness

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is unique due to the specific positioning of the bromine atom and the oxan-4-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H13BrN2O2/c12-9-5-8(6-13-7-9)11(15)14-10-1-3-16-4-2-10/h5-7,10H,1-4H2,(H,14,15)

InChI Key

LJIUDNXFWIPULZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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